molecular formula C18H19N5O2S B2576060 5-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 1704539-53-6

5-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2576060
CAS No.: 1704539-53-6
M. Wt: 369.44
InChI Key: OWMGSXPNOUAIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole features a unique structural framework combining three key motifs:

  • Piperidine-carbonyl linker: A six-membered nitrogen-containing ring connected via a carbonyl group, which may enhance binding interactions with biological targets.
  • 3-Cyclopropyl-1,2,4-oxadiazole substituent: A heterocyclic moiety with a cyclopropyl group, contributing to steric and electronic modulation.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c24-18(13-5-6-14-15(9-13)22-26-21-14)23-7-1-2-11(10-23)8-16-19-17(20-25-16)12-3-4-12/h5-6,9,11-12H,1-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMGSXPNOUAIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have shown that benzothiadiazole derivatives exhibit potent anticancer activity. The combination of the benzothiadiazole scaffold with oxadiazole and piperidine has been linked to enhanced antiproliferative effects against various cancer cell lines.

  • Case Study : A series of benzothiadiazole-piperazine conjugates were synthesized and evaluated for their anticancer activity against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated moderate to potent inhibition of cell growth, suggesting that similar compounds could be effective in cancer therapy .

Antimicrobial Activity

Benzothiadiazoles have been recognized for their broad-spectrum antimicrobial properties. The incorporation of oxadiazole groups enhances their efficacy against bacterial strains.

  • Research Findings : Compounds with similar structures have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that the target compound may also possess similar antimicrobial properties, warranting further investigation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the therapeutic potential of this compound:

Structural FeatureActivity Impact
Benzothiadiazole CoreEssential for anticancer activity
Oxadiazole GroupEnhances antimicrobial efficacy
Piperidine MoietyContributes to receptor binding

Mechanism of Action

The mechanism of action of 5-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The oxadiazole moiety can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. The piperidine ring may enhance the compound’s ability to penetrate biological membranes, while the benzothiadiazole core can interact with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BI 665915 (FLAP Inhibitor)

  • Structure : Contains a 1,2,4-oxadiazole ring linked to a pyrimidine core and a piperidine moiety .
  • Key Differences: Core heterocycle: BI 665915 uses a pyrimidine scaffold, whereas the target compound employs a benzothiadiazole. Substituents: BI 665915 features a 2-aminopyrimidin-5-yl group, contrasting with the cyclopropyl-oxadiazole in the target compound.
  • Pharmacological Profile :
    • FLAP binding IC₅₀ < 10 nM; inhibition of LTB₄ synthesis in human whole blood (IC₅₀ < 100 nM).
    • Optimized pharmacokinetics with low predicted human clearance .

GSK1292263 (Oxadiazole-Piperidine Derivative)

  • Structure : 3-Isopropyl-1,2,4-oxadiazole linked to a piperidine and a pyridine-sulfonylphenyl group .
  • Key Differences :
    • Oxadiazole substituent : GSK1292263 has an isopropyl group, while the target compound uses cyclopropyl.
    • Aromatic system : GSK1292263 incorporates a pyridine-sulfonylphenyl moiety, differing from the benzothiadiazole core.
  • Implications : The cyclopropyl group in the target compound may enhance metabolic stability compared to isopropyl due to reduced steric bulk .

5-[3-(4-Benzyl-1-piperidinyl)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

  • Structure : Features a benzimidazole core with a hydroxypropyl-piperidine chain and a benzyl substituent .
  • Key Differences :
    • Core heterocycle : Benzimidazole vs. benzothiadiazole, altering electronic properties and binding affinity.
    • Substituents : Hydroxypropyl and benzyl groups may influence solubility and target engagement compared to the oxadiazole-methyl-piperidine in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Biological Target Potency (IC₅₀) Pharmacokinetics
Target Compound 2,1,3-Benzothiadiazole 3-Cyclopropyl-oxadiazole, piperidine Hypothetical (e.g., FLAP) N/A Inferred stability from cyclopropyl
BI 665915 Pyrimidine 2-Aminopyrimidin-5-yl, oxadiazole FLAP <10 nM (binding) Low human clearance
GSK1292263 Pyridine 3-Isopropyl-oxadiazole, sulfonylphenyl Undisclosed N/A N/A
Compound Benzimidazole Hydroxypropyl-piperidine, benzyl Undisclosed N/A Hydroxy group may enhance solubility

Biological Activity

The compound 5-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole represents a novel class of bioactive molecules that integrate the pharmacological properties of oxadiazoles and benzothiadiazoles. This article explores the biological activity of this compound through various studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of a piperidine ring linked to a cyclopropyl-substituted oxadiazole and a benzothiadiazole moiety. This unique combination suggests potential interactions with various biological targets.

Biological Activity Overview

Recent studies have demonstrated that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds featuring oxadiazole rings have shown moderate to strong activity against various bacterial strains. For instance, derivatives with piperidine moieties were tested against Salmonella typhi and Bacillus subtilis, displaying significant antibacterial effects .
  • Enzyme Inhibition : The synthesized compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Some derivatives exhibited potent inhibitory activity with IC50 values indicating strong potential for therapeutic use in conditions like Alzheimer's disease and urinary infections .
  • Anticancer Activity : The benzothiadiazole component is associated with anticancer properties. Studies indicate that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that the compound may possess antitumor activity .

Antimicrobial Studies

A series of compounds derived from oxadiazoles were subjected to antimicrobial screening. The results indicated that the synthesized derivatives showed varying degrees of activity against several bacterial strains. The most notable findings include:

CompoundTarget BacteriaActivity Level
7lSalmonella typhiStrong
7mBacillus subtilisModerate
7nEscherichia coliWeak

These results support the hypothesis that structural modifications can enhance antibacterial efficacy .

Enzyme Inhibition Assays

The enzyme inhibition potential of the compound was evaluated using standard assays:

EnzymeCompoundIC50 (µM)
Acetylcholinesterase7l2.14 ± 0.003
Urease7m0.63 ± 0.001

These findings indicate that certain derivatives are highly effective as enzyme inhibitors, which can be beneficial for therapeutic applications targeting neurodegenerative diseases and urinary tract infections .

Anticancer Activity

In vitro studies on human lung cancer cell lines demonstrated significant cytotoxic effects of similar compounds:

Cell LineIC50 (µM)
A5496.26 ± 0.33
HCC8276.48 ± 0.11

These results highlight the potential of the compound in cancer therapy, particularly against lung cancer cells .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of related compounds:

  • Case Study on Antimicrobial Activity : A study involved synthesizing a series of piperidine derivatives and evaluating their antimicrobial properties against multiple bacterial strains. The findings indicated that specific modifications led to enhanced activity against resistant strains .
  • Case Study on Enzyme Inhibition : Research demonstrated that certain oxadiazole derivatives could effectively inhibit AChE, suggesting their potential use in treating Alzheimer's disease by improving cholinergic transmission .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.